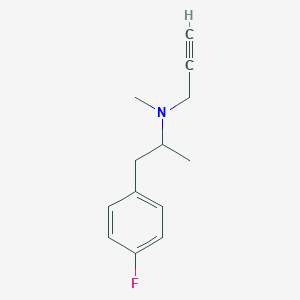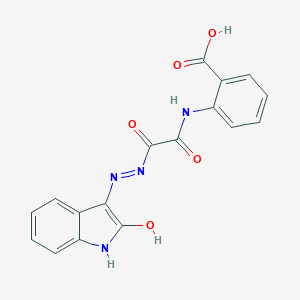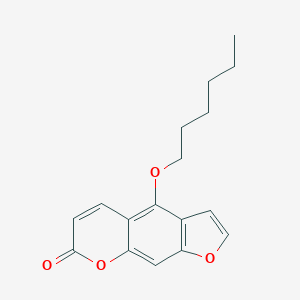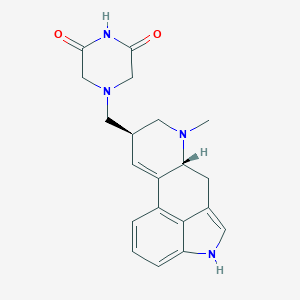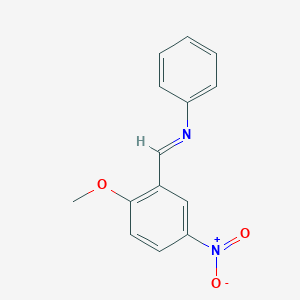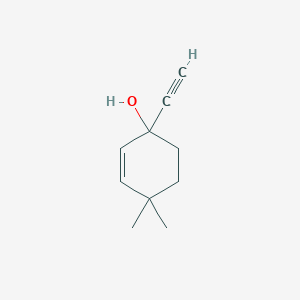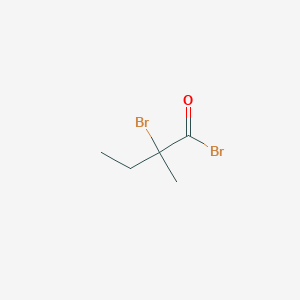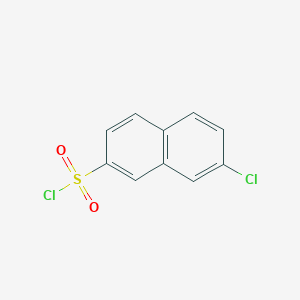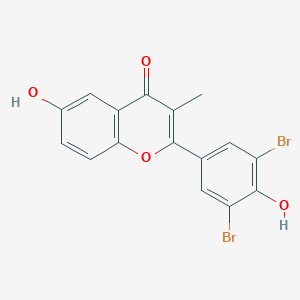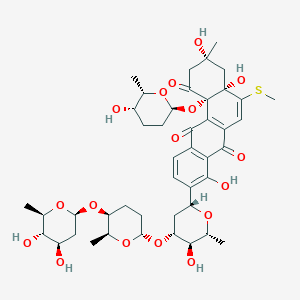
Urdamycin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urdamycin E is a natural product that has been isolated from Streptomyces bacteria. It is a member of the urdamycin family of compounds that have been found to have potent anticancer properties. Urdamycin E has been the focus of scientific research due to its potential as a therapeutic agent in the treatment of cancer.
Aplicaciones Científicas De Investigación
Anticancer Potential
Urdamycin E (Urd E) has shown significant potential in cancer treatment. A study by V. M. Dan et al. (2020) revealed that Urd E induces apoptosis and autophagy in cancer cell lines. It exerts anticancer action through the inactivation of the mTOR complex, a critical pathway in cancer cell survival and proliferation.
Biosynthesis and Molecular Structure
Understanding the biosynthesis and molecular structure of Urdamycin E is crucial for its potential therapeutic applications. B. Faust et al. (2000) discovered enzymes involved in the biosynthesis of Urdamycin A, which is closely related to Urdamycin E. They identified gene clusters responsible for specific steps in the biosynthetic pathway. Additionally, D. Hoffmeister et al. (2003) studied UrdGT2, a glycosyltransferase crucial in the biosynthesis pathway of Urdamycin E, providing insights into the molecular structure and formation of this compound.
Antibacterial and Antitubercular Properties
Urdamycin E also exhibits potent antibacterial and antitubercular activities. Research by Khomsan Supong et al. (2012) revealed that Urdamycin E and its derivatives are effective against Plasmodium palcifarum and Mycobacterium tuberculosis, indicating its potential in treating malaria and tuberculosis.
Glycosyltransferase Function in Biosynthesis
The function of glycosyltransferases in the biosynthesis of Urdamycin A, closely related to Urdamycin E, was elucidated by A. Trefzer et al. (2000) in their study. They demonstrated how these enzymes contribute to the glycosylation process, a key step in the formation of Urdamycin E.
Substrate Specificity of Glycosyltransferases
Further exploring the role of glycosyltransferases, D. Hoffmeister et al. (2002) engineered glycosyltransferases to alter and broaden their substrate specificity. This research provides insight into how modifying these enzymes can impact the production and structure of Urdamycin E.
Propiedades
Número CAS |
104542-47-4 |
|---|---|
Nombre del producto |
Urdamycin E |
Fórmula molecular |
C44H58O17S |
Peso molecular |
891 g/mol |
Nombre IUPAC |
(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |
Clave InChI |
WDNBUGBJVRAIKE-JGRVRNPESA-N |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
SMILES canónico |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
Sinónimos |
urdamycin E urdamycin-E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



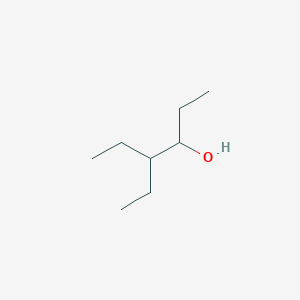

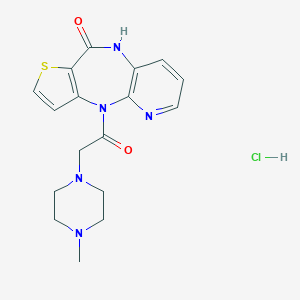
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
